molecular formula C7H4F3N3O B15235150 7-(Trifluoromethyl)imidazo[1,2-C]pyrimidin-5-OL

7-(Trifluoromethyl)imidazo[1,2-C]pyrimidin-5-OL

Cat. No.: B15235150
M. Wt: 203.12 g/mol
InChI Key: JKJCWBJODPIOOJ-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)imidazo[1,2-C]pyrimidin-5-OL is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,2-C]pyrimidin-5-OL core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethyl)imidazo[1,2-C]pyrimidin-5-OL typically involves a multi-step process. One common method includes the reaction of methyl-4,4,4-trifluoro-3-oxobutanoate with guanidine, 3-bromoprop-1-yne, and 1-chloropropan-2-one in the presence of magnesium iodide and potassium carbonate under microwave irradiation . This reaction yields the desired product with a moderate yield.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and the employment of commercially available catalysts and reagents suggest that scalable production is feasible .

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)imidazo[1,2-C]pyrimidin-5-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organometallic reagents, radical initiators, and various catalysts such as zinc chloride and potassium tert-butoxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

7-(Trifluoromethyl)imidazo[1,2-C]pyrimidin-5-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)imidazo[1,2-C]pyrimidin-5-OL involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, making it a valuable component in drug design .

Properties

Molecular Formula

C7H4F3N3O

Molecular Weight

203.12 g/mol

IUPAC Name

7-(trifluoromethyl)-6H-imidazo[1,2-c]pyrimidin-5-one

InChI

InChI=1S/C7H4F3N3O/c8-7(9,10)4-3-5-11-1-2-13(5)6(14)12-4/h1-3H,(H,12,14)

InChI Key

JKJCWBJODPIOOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=N1)C=C(NC2=O)C(F)(F)F

Origin of Product

United States

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